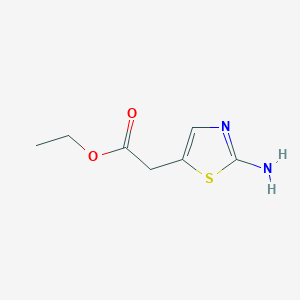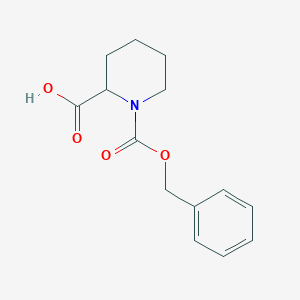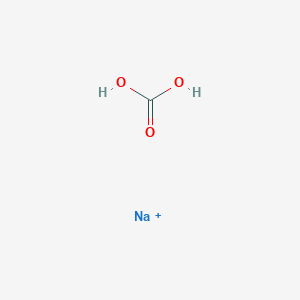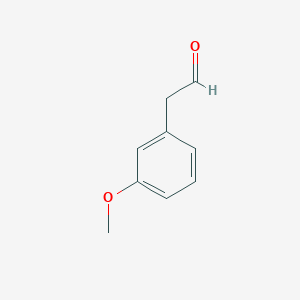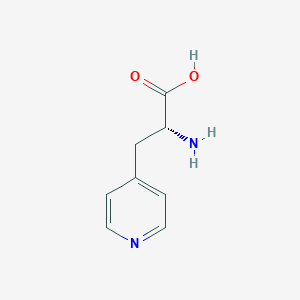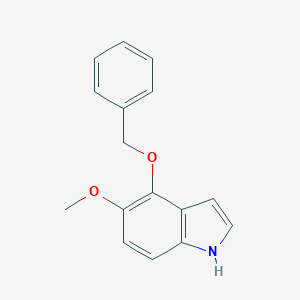![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-Methoxyphenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxyphenyl)phenyl]methanamine: is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group (-CH2NH2)
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.
Pharmacokinetics
Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine typically begins with commercially available 4-methoxybenzaldehyde and phenylboronic acid.
Reaction Steps:
Reaction Conditions: The Suzuki coupling reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere. The reductive amination step is performed under mild conditions using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(4-Methoxyphenyl)phenyl]methanamine is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industry:
Materials Science: this compound is utilized in the production of advanced materials, including polymers and nanomaterials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the methanamine group.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the methanamine group.
Uniqueness:
Structural Features: The presence of both methoxy and methanamine groups attached to a biphenyl structure makes [4-(4-Methoxyphenyl)phenyl]methanamine unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
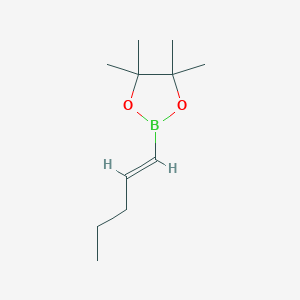
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

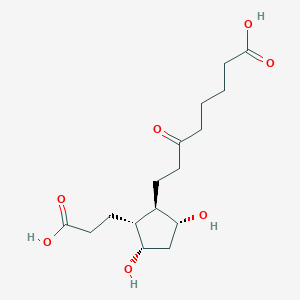
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
